
2-(Trifluoromethyl)thiazol-5-amine
Übersicht
Beschreibung
2-(Trifluoromethyl)thiazol-5-amine is a chemical compound with the molecular formula C4H3F3N2S . It has a molecular weight of 168.14 and is a solid at room temperature . It is used as an organic synthesis intermediate and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)thiazol-5-amine involves the addition of sodium dithionite to a mixture of 2-aminothiazole, NaHCO3, and polyfluoroalkyl iodide in acetonitrile/water at 5-10 °C under an Ar atmosphere . The mixture is stirred until complete conversion of the starting material as indicated by TLC analysis .Molecular Structure Analysis
The InChI code for 2-(Trifluoromethyl)thiazol-5-amine is 1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2 . This indicates the presence of four carbon atoms, three fluorine atoms, two nitrogen atoms, and one sulfur atom in the molecule .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)thiazol-5-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 2-(Trifluoromethyl)thiazol-5-amine is known to impart unique pharmacological properties. This group is present in several FDA-approved drugs, indicating its significance in drug design and development . The presence of this group can enhance the biological activity and metabolic stability of pharmaceuticals.
Antimicrobial Agents
Thiazole derivatives have been extensively studied for their antimicrobial properties. Compounds with a thiazole ring, such as 2-(Trifluoromethyl)thiazol-5-amine, are potential candidates for developing new antimicrobial agents due to their ability to inhibit bacterial growth and combat resistant strains .
Antitumor Activity
Research has shown that thiazole derivatives can exhibit potent antitumor and cytotoxic activities. The structural motif of thiazole is often incorporated into compounds designed to target and inhibit the growth of cancer cells .
Neurological Research
Thiazoles are found in Vitamin B1 (thiamine), which is essential for normal neurological function. Derivatives of 2-(Trifluoromethyl)thiazol-5-amine could be explored for their potential role in neurological research, particularly in the synthesis of neurotransmitters .
Safety and Hazards
The compound is classified as a warning under the GHS07 signal word . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Wirkmechanismus
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the compound is stable under normal temperatures and pressures .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNHFFHGWBAGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)thiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



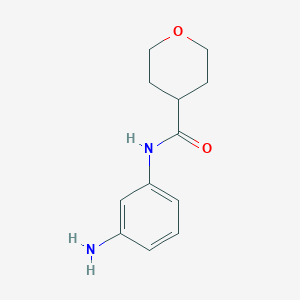

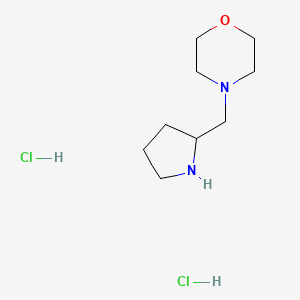
![4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394793.png)
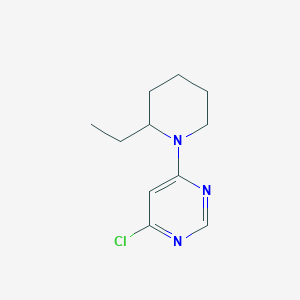
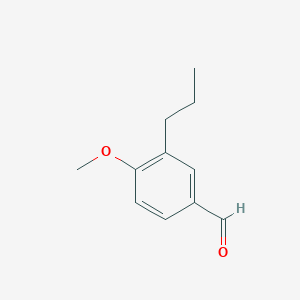
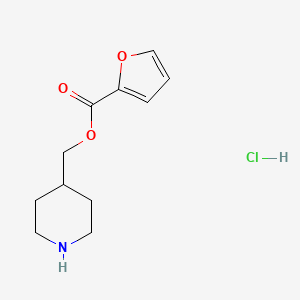
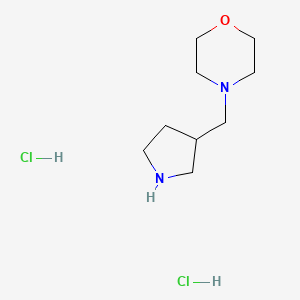
![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine](/img/structure/B1394802.png)
![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid](/img/structure/B1394803.png)
![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)

